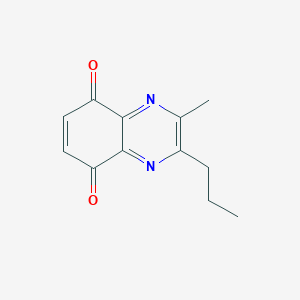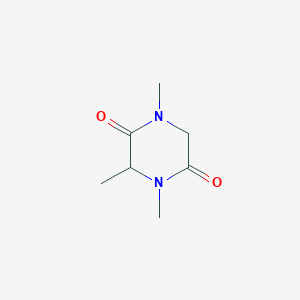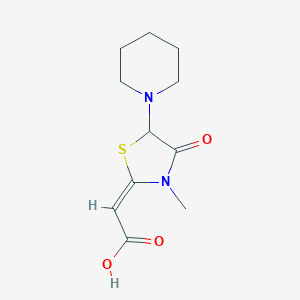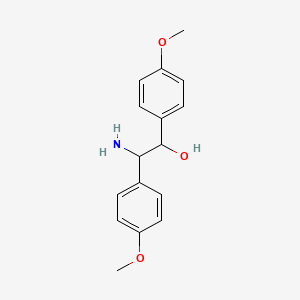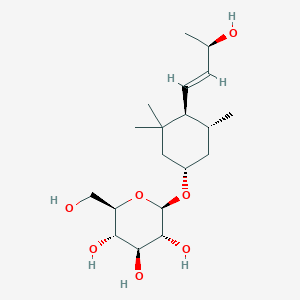![molecular formula C6H10N2O B13813906 (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine is an organic compound characterized by its unique bicyclic structure. This compound contains a nitrogen atom within a bicyclic framework, making it a versatile intermediate in organic synthesis. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions usually involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable catalytic processes. The use of hydrogenation reactions with catalysts such as platinum or nickel is common . These methods ensure the efficient conversion of starting materials to the desired product while maintaining cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is utilized in the synthesis of pharmaceuticals with potential therapeutic effects. Additionally, in the industry, it is employed in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form coordination complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparación Con Compuestos Similares
Similar Compounds:
- 1-azabicyclo[2.2.1]heptane
- 2-azabicyclo[2.2.1]heptan-3-one
- 8-azabicyclo[3.2.1]octane
Uniqueness: Compared to similar compounds, (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine stands out due to its unique reactivity and stability. The presence of the hydroxylamine functional group enhances its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H10N2O/c9-7-6-4-8-2-1-5(6)3-8/h5,9H,1-4H2/b7-6- |
Clave InChI |
LUMMCSFJJIYEBU-SREVYHEPSA-N |
SMILES isomérico |
C1CN2CC1/C(=N\O)/C2 |
SMILES canónico |
C1CN2CC1C(=NO)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


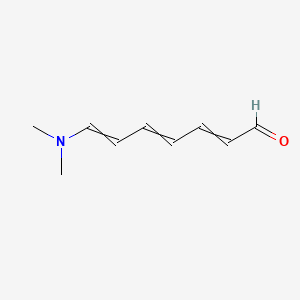
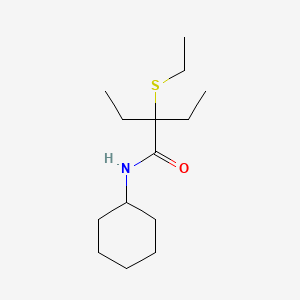

![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
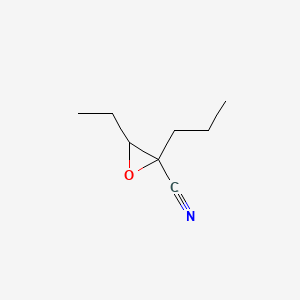
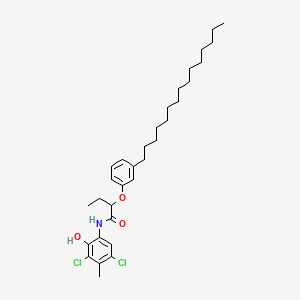
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)

